molecular formula C16H26Cl2N2 B2913555 4-{4-[(Pyrrolidin-1-yl)methyl]phenyl}piperidine dihydrochloride CAS No. 2119115-38-5

4-{4-[(Pyrrolidin-1-yl)methyl]phenyl}piperidine dihydrochloride

Cat. No. B2913555
CAS RN: 2119115-38-5
M. Wt: 317.3
InChI Key: MTERBFWNZVSNBU-UHFFFAOYSA-N
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Description

“4-{4-[(Pyrrolidin-1-yl)methyl]phenyl}piperidine dihydrochloride” is a chemical compound with the CAS Number: 2119115-38-5 . It has a molecular weight of 317.3 and is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N2.2ClH/c1-2-12-18 (11-1)13-14-3-5-15 (6-4-14)16-7-9-17-10-8-16;;/h3-6,16-17H,1-2,7-13H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C16H26Cl2N2 and it has a molecular weight of 317.30 .

Scientific Research Applications

Inhibition of Blood Platelet Aggregation

Research has shown that derivatives related to pyrrolidinyl and piperidinyl groups, such as (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, can inhibit ADP-induced aggregation of blood platelets. This property was discovered through a series of synthetic compounds evaluated for their in vitro effects on human blood platelets, highlighting their potential application in preventing thrombotic disorders (Grisar et al., 1976).

Antiarrhythmic and Antihypertensive Effects

A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives demonstrated significant antiarrhythmic and antihypertensive activities. These compounds, especially those with a 3-(4-arylpiperazin-1-yl)propyl moiety, showed promising pharmacological profiles. Their effects are attributed to alpha-adrenolytic properties, suggesting their utility in cardiovascular therapeutics (Malawska et al., 2002).

Antimycobacterial Activity

Spiro-piperidin-4-ones, synthesized through a stereoselective process, have been evaluated for their activity against Mycobacterium tuberculosis. One compound, in particular, showed outstanding in vitro activity with a MIC value of 0.07 microM against MTB. It also demonstrated significant in vivo efficacy, offering a new avenue for tuberculosis treatment (Kumar et al., 2008).

Photochemical Properties

Research into synthetic bacteriochlorins integrated with spiro-piperidine motifs has been conducted to study their photochemical properties. These compounds are designed to suppress dehydrogenation and allow for nitrogen derivatization, enabling the tuning of spectral properties for potential applications in photodynamic therapy (Reddy et al., 2013).

properties

IUPAC Name

4-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2ClH/c1-2-12-18(11-1)13-14-3-5-15(6-4-14)16-7-9-17-10-8-16;;/h3-6,16-17H,1-2,7-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTERBFWNZVSNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Pyrrolidin-1-ylmethyl)phenyl)piperidine dihydrochloride

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